9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine
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Overview
Description
9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine is a complex organic compound with the molecular formula C75H56N2O2 and a molecular weight of 1017.26 g/mol . This compound is known for its application as a hole transport layer (HTL) material in optoelectronic devices, such as quantum-dot light-emitting diodes (QD-LEDs) and perovskite light-emitting diodes (PeLEDs) .
Preparation Methods
The synthesis of 9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, and toluene . . Industrial production methods may involve optimizing these reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine involves its role as a hole transport layer (HTL) in optoelectronic devices. The compound facilitates the transport of positive charge carriers (holes) from the anode to the emissive layer, enhancing the efficiency of light emission . The molecular targets and pathways involved include the interaction of the compound with the active layers of the devices, leading to improved charge injection and transport .
Comparison with Similar Compounds
Similar compounds to 9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine include:
N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine (VNPB): This compound has similar hole transport properties and is used in optoelectronic devices.
Poly[9,9-dioctylfluorenyl-2,7-diyl-alt-(4,4′-(N-(4-butylphenyl))diphenylamine)] (TFB): Another HTL material used in QD-LEDs and PeLEDs.
The uniqueness of this compound lies in its crosslinkable nature, which enhances the stability and performance of the devices it is used in .
Properties
Molecular Formula |
C75H56N2O2 |
---|---|
Molecular Weight |
1017.3 g/mol |
IUPAC Name |
9,9-bis[4-[(4-ethenylphenyl)methoxy]phenyl]-2-N,7-N-dinaphthalen-1-yl-2-N,7-N-diphenylfluorene-2,7-diamine |
InChI |
InChI=1S/C75H56N2O2/c1-3-53-29-33-55(34-30-53)51-78-65-43-37-59(38-44-65)75(60-39-45-66(46-40-60)79-52-56-35-31-54(4-2)32-36-56)71-49-63(76(61-21-7-5-8-22-61)73-27-15-19-57-17-11-13-25-67(57)73)41-47-69(71)70-48-42-64(50-72(70)75)77(62-23-9-6-10-24-62)74-28-16-20-58-18-12-14-26-68(58)74/h3-50H,1-2,51-52H2 |
InChI Key |
PMUGSGCLIGRQQL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3(C4=C(C=CC(=C4)N(C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76)C8=C3C=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC2=CC=CC=C21)C1=CC=C(C=C1)OCC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
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